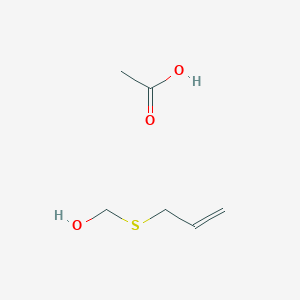
Octadecanoic acid, 9-hydroxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 9-hydroxy-, (S)-, also known as (S)-9-hydroxystearic acid, is a hydroxy fatty acid derived from octadecanoic acid. This compound is characterized by the presence of a hydroxyl group at the 9th carbon position in the stearic acid chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-hydroxystearic acid can be achieved through various methods. One common approach involves the hydroxylation of stearic acid using specific catalysts and reaction conditions. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of stearic acid to produce (S)-9-hydroxystearic acid .
Industrial Production Methods
Industrial production of (S)-9-hydroxystearic acid typically involves the biotransformation of stearic acid using microbial or enzymatic processes. These methods are preferred due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-9-hydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketostearic acid or 9-carboxystearic acid.
Reduction: Formation of stearic acid.
Substitution: Formation of various substituted stearic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-9-hydroxystearic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of (S)-9-hydroxystearic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in lipid metabolism and cellular signaling. For example, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid homeostasis and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
9-hydroxyoctadecanoic acid: An enantiomer of (S)-9-hydroxystearic acid with similar chemical properties but different biological activities.
10-hydroxy-9-(phosphonooxy)octadecanoic acid: A structurally related compound with distinct functional groups and biological functions.
Uniqueness
(S)-9-hydroxystearic acid is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its ability to selectively interact with molecular targets makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
64144-76-9 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
(9S)-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
Clave InChI |
RKHXDCVAPIMDMG-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCCCCC[C@@H](CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)


![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)

![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)




![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)

